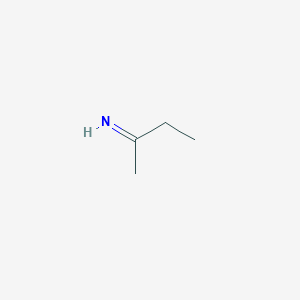
2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C10H15ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom, a vinyl group, and a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-ethenylcyclohexanone with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition studies and the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Another chlorinated ketone with a similar structure but different substituents.
2-Chloro-1-(1-chlorocyclopropyl)ethanone: A compound with a similar chlorinated ketone structure but a different ring system.
Uniqueness
2-Chloro-1-(2-ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group and the cyclohexyl ring, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
343787-33-7 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-chloro-1-(2-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H15ClO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h2,8-9H,1,3-7H2 |
InChI Key |
VALWHEPJEHHTGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCCC1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


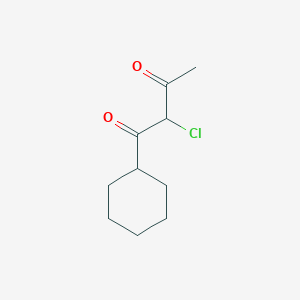
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
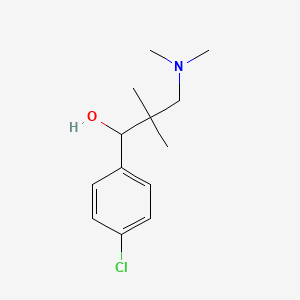
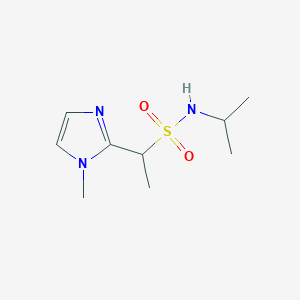
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)
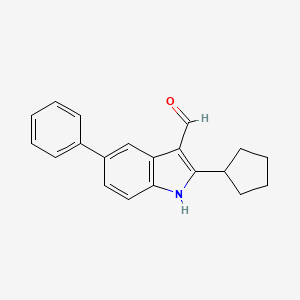

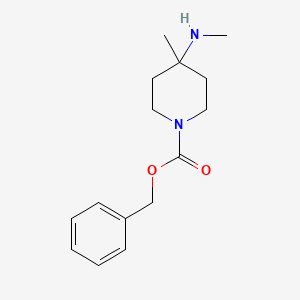
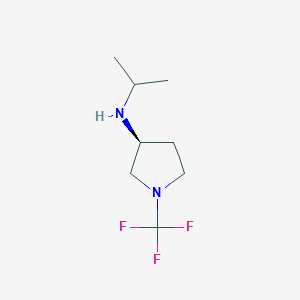
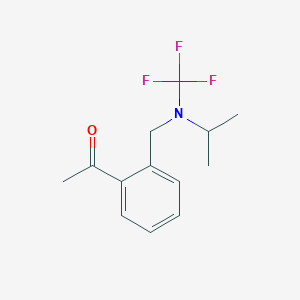
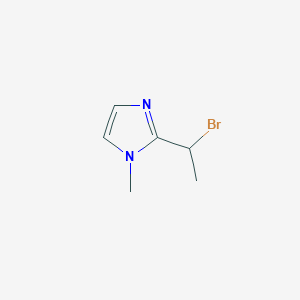

![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
